

An In-depth Technical Guide to the CDK Inhibitor AG-024322

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AG-024322

Cat. No.: B612104

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Abstract

AG-024322 is a potent, ATP-competitive, and multi-targeted cyclin-dependent kinase (CDK) inhibitor with significant anti-neoplastic properties.^{[1][2][3]} Developed by Pfizer, this small molecule has been a subject of preclinical and early clinical investigation for its therapeutic potential in oncology.^[4] This document provides a comprehensive technical overview of **AG-024322**, including its mechanism of action, physicochemical properties, biological activity, and detailed experimental protocols for its evaluation.

Introduction

Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle.^[2] Cyclin-dependent kinases are a family of serine/threonine kinases that act as key regulators of cell cycle progression.^{[2][5]} Their aberrant activity is a common feature in many human cancers, making them attractive targets for therapeutic intervention.^{[2][5]} **AG-024322** emerged from structure-based drug design and combinatorial chemistry efforts as a potent inhibitor of the major cell cycle kinases: CDK1, CDK2, and CDK4.^[2] By targeting these critical regulators, **AG-024322** induces cell cycle arrest and apoptosis, demonstrating broad-spectrum anti-tumor activity in preclinical models.^{[1][2][6]}

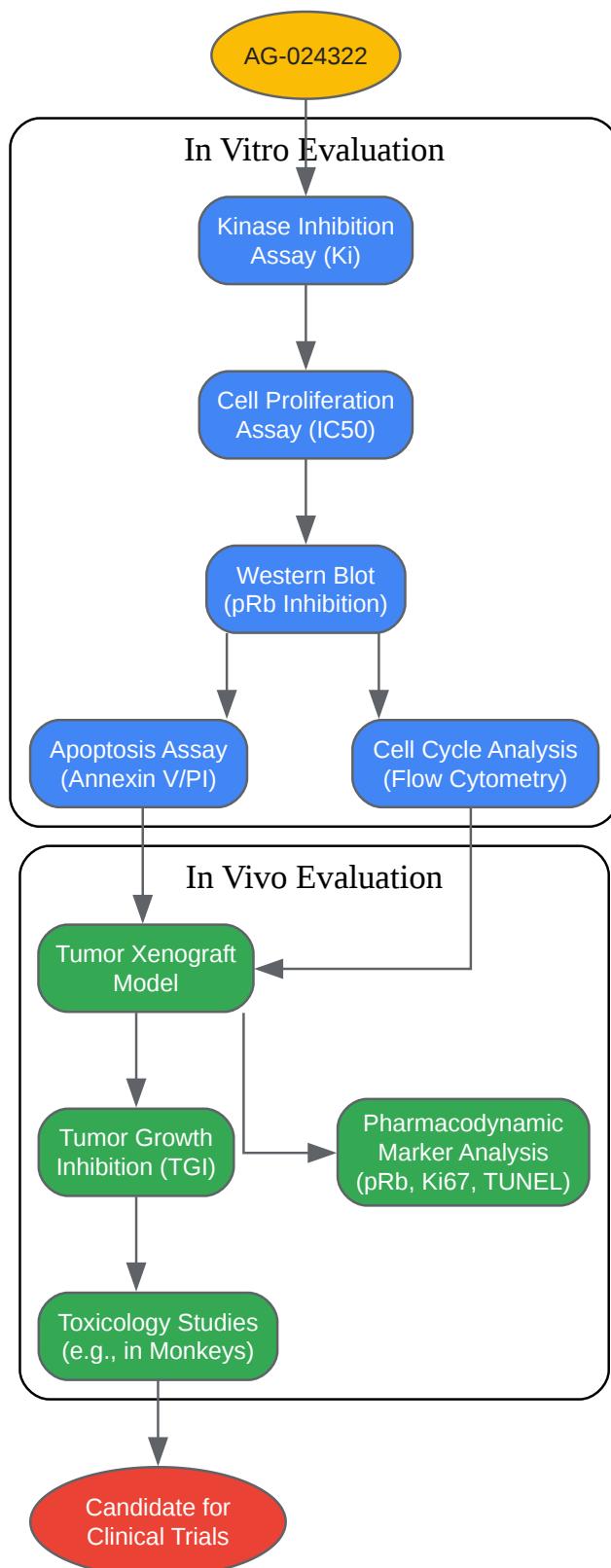
Physicochemical Properties

AG-024322 is a benzimidazole derivative with the following properties:

Property	Value
IUPAC Name	N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-1H-indazol-5-yl]-4-methyl-3-pyridinyl]methyl]ethanamine
CAS Number	837364-57-5
Molecular Formula	C ₂₃ H ₂₀ F ₂ N ₆
Molecular Weight	418.44 g/mol

Mechanism of Action

AG-024322 functions as an ATP-competitive inhibitor of CDK1, CDK2, and CDK4.^[1] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their key substrates, most notably the Retinoblastoma protein (Rb).^{[2][6]} The phosphorylation of Rb by CDK4/6 and subsequently by CDK2 is a critical step for the G1/S phase transition. Inhibition of this process by **AG-024322** leads to the maintenance of Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for DNA replication and cell cycle progression, ultimately leading to cell cycle arrest.^[7] Furthermore, inhibition of CDK1, the key driver of the G2/M transition, contributes to cell cycle arrest at this later stage.^[8] The sustained cell cycle arrest induced by **AG-024322** ultimately triggers the apoptotic cascade, leading to programmed cell death in cancer cells.^{[1][2]}

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- To cite this document: BenchChem. [An In-depth Technical Guide to the CDK Inhibitor AG-024322]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612104#what-is-the-cdk-inhibitor-ag-024322>

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